molecular formula C7H7N5O B1384442 1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one CAS No. 99595-73-0

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B1384442
CAS No.: 99595-73-0
M. Wt: 177.16 g/mol
InChI Key: OKAOEKKGMDHTRG-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an aminophenyl group attached to a tetrazolone ring, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the reaction of 4-aminobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a reduction step to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the tetrazole ring and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazolone ring to other nitrogen-containing heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen or sulfonyl groups onto the aminophenyl ring.

Scientific Research Applications

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the tetrazolone ring can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminophenyl)-1H-tetrazole: Similar structure but lacks the dihydro and ketone functionalities.

    4-aminophenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of the ketone.

    4-aminophenyl-1H-tetrazole-5-carboxylic acid: Features a carboxylic acid group in place of the ketone.

Uniqueness

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to the presence of both the aminophenyl group and the tetrazolone ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Biological Activity

1-(4-Aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one, also known by its CAS number 99595-73-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antioxidant, and anticancer effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N6O. The compound features a tetrazole ring which is known for contributing to various biological activities.

PropertyValue
Molecular Weight206.22 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number99595-73-0

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
A study by Alsharif et al. (2023) synthesized several tetrazole derivatives and evaluated their antimicrobial activities using the disk diffusion method. The results indicated that certain derivatives exhibited high inhibition zones against E. coli and S. aureus, suggesting that modifications on the tetrazole scaffold can enhance efficacy .

Antioxidant Activity

The antioxidant potential of tetrazole derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in preventing cellular damage linked to chronic diseases.

Research Findings:
In a comparative study of various tetrazole compounds, it was found that those with electron-donating groups showed enhanced antioxidant activity. The mechanisms involved include the donation of hydrogen atoms to free radicals and the stabilization of radical species .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies indicate that the compound can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Case Study:
A notable study published in PubMed reported that a series of tetrazole derivatives exhibited potent anti-proliferative activity against human cancer cell lines (IC50 values < 15 nM). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the tetrazole ring significantly enhanced anticancer activity .

Properties

IUPAC Name

4-(4-aminophenyl)-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAOEKKGMDHTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Reactant of Route 6
1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

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